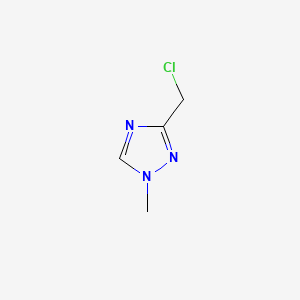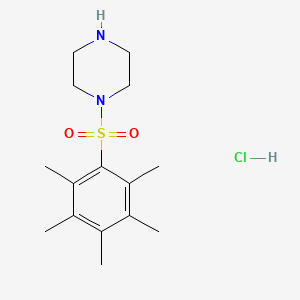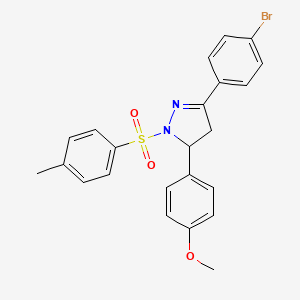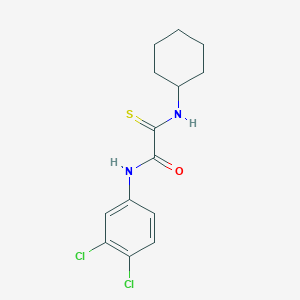![molecular formula C12H14F3N3O2 B2551326 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine CAS No. 2415509-58-7](/img/structure/B2551326.png)
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a pyrimidine ring substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2,6-dimethylmorpholine with 4-(trifluoromethyl)pyrimidine-2-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylmorpholine: Lacks the pyrimidine and trifluoromethyl groups, making it less versatile in terms of chemical reactivity and applications.
4-(Trifluoromethyl)pyrimidine-2-carbonyl chloride: A precursor in the synthesis of the target compound, but lacks the morpholine ring.
2,6-Dimethyl-4-(pyrimidine-2-carbonyl)morpholine: Similar structure but without the trifluoromethyl group, resulting in different chemical properties and applications.
Uniqueness
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]morpholine is unique due to the presence of both the morpholine and pyrimidine rings, as well as the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-7-5-18(6-8(2)20-7)11(19)10-16-4-3-9(17-10)12(13,14)15/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYRSDHLZZHOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2551244.png)
![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2551247.png)

![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/new.no-structure.jpg)
![4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2551258.png)
![2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide](/img/structure/B2551260.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)


